molecular formula C20H20N4O3 B611964 Ganetespib CAS No. 888216-25-9

Ganetespib

Cat. No.: B611964
CAS No.: 888216-25-9
M. Wt: 364.4 g/mol
InChI Key: RVAQIUULWULRNW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ganetespib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Biological Activity

Ganetespib is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the stabilization and function of various oncogenic proteins. The inhibition of HSP90 by this compound has been associated with significant biological activity across multiple cancer types, including melanoma, lung cancer, and breast cancer. This article discusses the mechanisms of action, efficacy, and clinical implications of this compound, supported by case studies and research findings.

This compound exerts its biological effects primarily through the inhibition of HSP90, leading to the degradation of its client proteins. This results in the disruption of multiple signaling pathways critical for tumor growth and survival:

  • Inhibition of Oncogenic Signaling : this compound interferes with pathways such as PI3K/Akt and Raf/MEK/ERK, which are essential for cell proliferation and survival. By degrading client proteins like HER2, EGFR, and mutant kinases (e.g., BCR-ABL), this compound effectively reduces tumor cell viability .
  • Induction of Apoptosis : Studies have shown that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. For instance, treatment with this compound resulted in increased levels of p21^Cip1 and p27^Kip1, which are associated with cell cycle regulation .

Preclinical Findings

This compound has demonstrated potent cytotoxicity in various cancer cell lines. Research indicates that it is at least 20-fold more potent than its predecessor, 17-AAG, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range . Notable findings include:

  • Melanoma Models : In vitro studies showed that this compound treatment led to significant downregulation of cyclins and CDKs, indicating its potential to halt cell cycle progression .
  • Lung Cancer Models : this compound exhibited substantial antitumor activity in xenograft models, leading to tumor regression in several cases .

Clinical Trials

This compound has been evaluated in several clinical trials, showcasing its efficacy as a monotherapy and in combination with other agents:

  • Phase II Studies : A multicenter Phase II study involving patients with advanced non-small cell lung cancer (NSCLC) reported promising progression-free survival (PFS) rates. The study highlighted that patients treated with this compound experienced prolonged disease stabilization .
  • Combination Therapy : In a randomized Phase III trial assessing this compound combined with docetaxel for advanced adenocarcinoma of the lung, preliminary results indicated improved outcomes compared to docetaxel alone .

Case Study 1: Melanoma

In a study focusing on melanoma patients treated with this compound, significant reductions in tumor size were observed. Patients exhibited increased levels of apoptotic markers post-treatment, correlating with the downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Breast Cancer

A trial evaluating this compound's efficacy in high-risk early-stage breast cancer revealed that patients receiving this compound showed higher pathologic complete response (pCR) rates compared to control groups. Specifically, pCR rates were 38% for triple-negative breast cancer patients treated with this compound versus 22% for controls .

Summary Table of Clinical Findings

Study TypeCancer TypeTreatment RegimenKey Findings
Phase IINSCLCThis compound MonotherapyPromising PFS rates; disease stabilization
Phase IIIAdenocarcinomaThis compound + DocetaxelImproved outcomes vs. docetaxel alone
Neoadjuvant StudyBreast CancerThis compound + ChemotherapyHigher pCR rates in triple-negative cohort

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Ganetespib’s cytotoxic effects in cancer cells?

this compound, an Hsp90 inhibitor, induces apoptosis by destabilizing oncogenic client proteins critical for cancer cell survival. Preclinical studies demonstrate its ability to downregulate signaling pathways (e.g., AKT, ERK) and disrupt cell cycle regulators (e.g., CHK1, p21). For example, in prostate cancer cells, this compound reduced viability with IC50 values ranging from 7 nM (AR-positive VCaP cells) to 77 nM (AR-negative PC3 cells) . Methodologically, researchers should validate target engagement via Western blotting and correlate cytotoxicity with client protein degradation across cell models.

Q. How do experimental models influence the assessment of this compound’s efficacy?

In vitro models reveal dose-dependent cytotoxicity, but translational relevance requires in vivo validation. For instance, HCT 116 colorectal cancer xenografts showed modest tumor growth inhibition with single-agent this compound, while combination therapy with fluoropyrimidines enhanced efficacy . Researchers must standardize models (e.g., cell lines with defined genetic backgrounds, patient-derived xenografts) and monitor pharmacokinetic parameters (e.g., drug half-life, tissue penetration) to ensure reproducibility.

Q. What biomarkers predict sensitivity or resistance to this compound?

KRAS mutation status (e.g., G12V) and HSP90 client protein expression (e.g., HER2, EGFR) may influence response. Phase II trials in colorectal cancer noted stable disease in patients with G12V-mutant KRAS tumors, suggesting genotype-specific effects . Methodologically, integrate genomic profiling (e.g., whole-exome sequencing) with proteomic analyses to identify predictive biomarkers.

Advanced Research Questions

Q. How can contradictions between preclinical and clinical data on this compound be resolved?

While this compound showed potent preclinical activity (e.g., IC50 ≤20 nM in prostate cancer ), Phase II trials in colorectal cancer reported limited clinical responses. This discrepancy may arise from differences in drug exposure, tumor microenvironment, or compensatory pathways. Researchers should use pharmacodynamic biomarkers (e.g., HSP70 induction as a surrogate for Hsp90 inhibition) in clinical trials to validate target engagement .

Q. What combinatorial strategies enhance this compound’s therapeutic index?

Synergy with DNA-damaging agents (e.g., irradiation, fluoropyrimidines) is attributed to this compound’s destabilization of DNA repair proteins (e.g., CHK1). In HCT 116 cells, concurrent this compound and irradiation increased apoptosis 2.5-fold compared to monotherapy . Experimental design should prioritize rational combinations based on mechanistic overlap (e.g., Hsp90 inhibition + PARP inhibitors) and employ factorial experimental designs to quantify synergy.

Q. What methodologies address this compound’s translational challenges, such as toxicity and resistance?

Hepatic toxicity and acquired resistance (e.g., upregulation of HSP70) limit clinical utility. To mitigate these, researchers can:

  • Use nanoparticle formulations to improve biodistribution .
  • Co-administer HSP70 inhibitors (e.g., JG-98) in resistance models .
  • Employ longitudinal circulating tumor DNA (ctDNA) analysis to monitor resistance mechanisms dynamically.

Q. How does this compound’s mechanism differ from first-generation Hsp90 inhibitors like 17-AAG?

this compound exhibits superior potency (e.g., 10-fold lower IC50 in prostate cancer cells vs. 17-AAG ) and avoids hepatotoxicity linked to ansamycin analogs. Mechanistically, it binds the ATPase domain of Hsp90 with higher affinity, leading to faster client protein degradation. Researchers should perform comparative proteomic studies to quantify client protein turnover rates between inhibitors.

Q. Methodological Considerations

  • Experimental Design : Use isobologram analysis for combination studies to distinguish additive vs. synergistic effects .
  • Data Interpretation : Address variability in cell line responses by including ≥3 biologically independent replicates and normalizing viability assays to baseline ATP levels .
  • Translational Gaps : Bridge preclinical findings to clinical trials by incorporating biomarker-driven patient stratification (e.g., HSP90 expression via immunohistochemistry) .

Properties

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025663
Record name 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888216-25-9
Record name Ganetespib [USAN:INN]
Source ChemIDplus
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Record name Ganetespib
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Record name 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one
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Record name GANETESPIB
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